![molecular formula C12H16ClNO B1348785 (4-Chlorophenyl)(4-piperidinyl)methanol CAS No. 36938-75-7](/img/structure/B1348785.png)
(4-Chlorophenyl)(4-piperidinyl)methanol
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Overview
Description
“(4-Chlorophenyl)(4-piperidinyl)methanol” is a compound with the CAS Number: 36938-75-7 . It has a molecular weight of 225.72 . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They have been synthesized in order to study their biological activity . A variety of catalysts have been employed in these reactions .Molecular Structure Analysis
The InChI code for “(4-Chlorophenyl)(4-piperidinyl)methanol” is1S/C12H16ClNO/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10/h1-4,10,12,14-15H,5-8H2
. Physical And Chemical Properties Analysis
“(4-Chlorophenyl)(4-piperidinyl)methanol” is a powder that is stored at room temperature . It has a molecular weight of 225.72 .Scientific Research Applications
Protein Degrader Building Blocks
This compound is used as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimera) development for targeted protein degradation . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
Pharmaceutical Secondary Standard
“(4-chlorophenyl)(piperidin-4-yl)methanol” can be used as a pharmaceutical secondary standard . This means it can be used in several analytical applications including but not limited to pharma release testing, pharma method development for qualitative and quantitative analyses, food and beverage quality control testing, and other calibration requirements .
Heterocyclic Building Blocks
The compound is also classified as a heterocyclic building block . Heterocyclic compounds are widely used in medicinal chemistry and drug discovery due to their diverse range of biological activities .
Synthesis of Secondary Amines
“(4-chlorophenyl)(piperidin-4-yl)methanol” can be used as a substrate in solid-phase organic synthesis of a secondary amine . Secondary amines are important in a variety of chemical reactions and are commonly used in the synthesis of pharmaceuticals, dyes, and polymers .
Development of New Drugs
The compound’s structure, which includes a piperidine ring, is common in many pharmaceutical drugs. This makes it a valuable starting point in the development of new drugs .
Chemical Research
Due to its unique structure and properties, “(4-chlorophenyl)(piperidin-4-yl)methanol” is often used in chemical research, particularly in the study of reaction mechanisms and the development of new synthetic methodologies .
Safety and Hazards
The compound has been associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
Mechanism of Action
Target of Action
The primary targets of (4-chlorophenyl)(piperidin-4-yl)methanol
This compound is a cyclic secondary amine , and secondary amines are known to interact with a variety of biological targets, including enzymes and receptors.
Mode of Action
The exact mode of action of (4-chlorophenyl)(piperidin-4-yl)methanol
As a secondary amine, it may interact with its targets through a variety of mechanisms, including hydrogen bonding, ionic interactions, and hydrophobic effects
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (4-chlorophenyl)(piperidin-4-yl)methanol
As a secondary amine, it is likely to be well-absorbed and distributed throughout the body . Its metabolism and excretion patterns are currently unknown and would require further investigation.
Result of Action
The molecular and cellular effects of (4-chlorophenyl)(piperidin-4-yl)methanol
As a secondary amine, it may have a variety of potential effects depending on its specific targets and mode of action
Action Environment
The action, efficacy, and stability of (4-chlorophenyl)(piperidin-4-yl)methanol
can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules or ions in the environment . .
properties
IUPAC Name |
(4-chlorophenyl)-piperidin-4-ylmethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10/h1-4,10,12,14-15H,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGIFKXJSLUMSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(C2=CC=C(C=C2)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00339761 |
Source
|
Record name | (4-Chlorophenyl)(4-piperidinyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00339761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)(4-piperidinyl)methanol | |
CAS RN |
36938-75-7 |
Source
|
Record name | (4-Chlorophenyl)(4-piperidinyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00339761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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